molecular formula C12H19O5P B14358663 Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate CAS No. 93639-49-7

Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate

Cat. No.: B14358663
CAS No.: 93639-49-7
M. Wt: 274.25 g/mol
InChI Key: LSDCMVJOFXLLNJ-UHFFFAOYSA-N
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Description

Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable furan derivative. One common method involves the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a halogenated furan compound under controlled conditions to yield the desired phosphonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, hydroxyl derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The compound can also participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate is unique due to its furan ring, which imparts distinct chemical properties and reactivity. The presence of the furan moiety allows for specific interactions in organic synthesis and biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

93639-49-7

Molecular Formula

C12H19O5P

Molecular Weight

274.25 g/mol

IUPAC Name

3-[5-(diethoxyphosphorylmethyl)furan-2-yl]propanal

InChI

InChI=1S/C12H19O5P/c1-3-15-18(14,16-4-2)10-12-8-7-11(17-12)6-5-9-13/h7-9H,3-6,10H2,1-2H3

InChI Key

LSDCMVJOFXLLNJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(O1)CCC=O)OCC

Origin of Product

United States

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